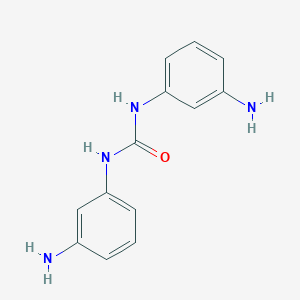

1,3-Bis(3-aminophenyl)urea

Beschreibung

Structure

3D Structure

Eigenschaften

CAS-Nummer |

101-22-4 |

|---|---|

Molekularformel |

C13H14N4O |

Molekulargewicht |

242.28 g/mol |

IUPAC-Name |

1,3-bis(3-aminophenyl)urea |

InChI |

InChI=1S/C13H14N4O/c14-9-3-1-5-11(7-9)16-13(18)17-12-6-2-4-10(15)8-12/h1-8H,14-15H2,(H2,16,17,18) |

InChI-Schlüssel |

IKLYNYSRJGANON-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC(=C1)NC(=O)NC2=CC=CC(=C2)N)N |

Kanonische SMILES |

C1=CC(=CC(=C1)NC(=O)NC2=CC=CC(=C2)N)N |

Synonyme |

N,N'-bis(3-aminophenyl)urea |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1,3-Bis(3-aminophenyl)urea

Introduction

1,3-Bis(3-aminophenyl)urea is a symmetrical aromatic urea that serves as a valuable and versatile molecular scaffold in medicinal chemistry and materials science. Its structure is characterized by a central urea moiety symmetrically substituted with two 3-aminophenyl rings. This unique arrangement, featuring two primary aromatic amine groups and a urea core capable of acting as both a hydrogen bond donor and acceptor, makes it a compelling building block for developing complex molecules with tailored functionalities. The meta-substitution pattern of the amino groups provides a distinct geometric and electronic profile compared to its ortho- and para-isomers, influencing its reactivity, solubility, and interaction with biological targets. This guide provides a comprehensive overview of its chemical properties, synthesis, and potential applications for researchers and drug development professionals.

Caption: Chemical structure of 1,3-Bis(3-aminophenyl)urea.

Core Physicochemical Properties

Understanding the fundamental physicochemical properties of a compound is critical for its application in experimental settings. While extensive experimental data for 1,3-bis(3-aminophenyl)urea is limited, the following table summarizes its known and computed properties.

| Property | Value | Source |

| IUPAC Name | 1,3-bis(3-aminophenyl)urea | - |

| Synonyms | N,N'-Bis(3-aminophenyl)urea | [1] |

| CAS Number | 579-84-0 | - |

| Molecular Formula | C₁₃H₁₄N₄O | [1] |

| Molecular Weight | 242.28 g/mol | [1] |

| Appearance | Expected to be a solid (e.g., off-white powder) | Inferred |

| Solubility | Expected to be soluble in polar organic solvents like DMSO and DMF; sparingly soluble in water. | Inferred |

| Hydrogen Bond Donors | 4 | Computed |

| Hydrogen Bond Acceptors | 3 | Computed |

| Rotatable Bond Count | 2 | Computed |

Synthesis and Purification

The synthesis of symmetrical ureas like 1,3-bis(3-aminophenyl)urea is typically achieved by reacting a primary amine with a suitable carbonyl source. The choice of carbonyl source is critical and is often dictated by safety, cost, and reaction conditions.

Causality in Synthetic Strategy

The most common and reliable methods involve the reaction of m-phenylenediamine with a phosgene equivalent. Phosgene itself is highly toxic and difficult to handle, making alternatives like triphosgene (a solid) or 1,1'-carbonyldiimidazole (CDI) the preferred reagents in a modern laboratory setting.[2] The reaction with CDI is particularly advantageous as it proceeds under mild conditions and the byproducts (imidazole and CO₂) are easily removed.[3]

The stoichiometry is key: two equivalents of the amine are required for every one equivalent of the carbonyl source to produce the symmetrical urea. The reaction is typically performed in an aprotic polar solvent, such as tetrahydrofuran (THF) or dichloromethane (DCM), to ensure the solubility of the starting materials and to prevent side reactions with the solvent.

Detailed Experimental Protocol: Synthesis via Carbonyldiimidazole (CDI)

This protocol describes a reliable, phosgene-free method for synthesizing 1,3-bis(3-aminophenyl)urea.

Materials:

-

m-Phenylenediamine (2.0 equivalents)

-

1,1'-Carbonyldiimidazole (CDI) (1.0 equivalent)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethanol (for recrystallization)

Methodology:

-

Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, dissolve m-phenylenediamine (2.0 eq.) in anhydrous THF.

-

Reagent Addition: Dissolve CDI (1.0 eq.) in a separate flask in anhydrous THF. Add this solution dropwise to the stirred solution of m-phenylenediamine at room temperature over 30 minutes.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting amine. The reaction is typically complete within 4-6 hours.

-

Workup:

-

Once the reaction is complete, quench the mixture by slowly adding water.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution (to remove any acidic impurities) and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

Purification: The resulting crude solid is purified by recrystallization.

-

Dissolve the crude product in a minimal amount of hot ethanol.

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration, washing with a small amount of cold ethanol.

-

Dry the crystals in a vacuum oven to a constant weight.

-

Caption: Synthesis and purification workflow.

Spectroscopic and Analytical Characterization

Characterization using spectroscopic methods is essential to confirm the identity and purity of the synthesized compound.

| Technique | Expected Features |

| ¹H NMR | Aromatic Protons: Complex multiplets in the aromatic region (~6.5-7.5 ppm). Due to the molecule's symmetry, a specific pattern of signals corresponding to the four unique protons on the phenyl rings is expected. Amine Protons (NH₂): A broad singlet that may exchange with D₂O. Urea Protons (NH): A singlet in the downfield region (~8.0-9.0 ppm). |

| ¹³C NMR | Carbonyl Carbon (C=O): A signal in the downfield region, typically around 155-165 ppm.[4] Aromatic Carbons: Multiple signals in the aromatic region (~110-150 ppm), with the carbon attached to the nitrogen atoms appearing at different chemical shifts. |

| FT-IR (cm⁻¹) | N-H Stretch (Amine & Urea): A broad band or multiple sharp peaks in the 3200-3500 cm⁻¹ region.[5] C=O Stretch (Urea Amide I): A strong, sharp absorption band around 1650-1700 cm⁻¹.[5] N-H Bend (Urea Amide II): An absorption band around 1600-1650 cm⁻¹.[5] Aromatic C=C Stretch: Peaks in the 1450-1600 cm⁻¹ region. C-N Stretch: Bands around 1400-1450 cm⁻¹.[5] |

| Mass Spec. | Molecular Ion (M⁺): A peak at m/z = 242.28. Fragmentation: Expect fragmentation patterns corresponding to the loss of an aminophenyl group or cleavage of the urea C-N bonds. |

Chemical Reactivity and Stability

The reactivity of 1,3-bis(3-aminophenyl)urea is governed by its three key functional components: the primary aromatic amine groups, the aromatic rings, and the central urea linkage.

Caption: Key reactive sites on the molecule.

-

Primary Amino Groups: These groups are nucleophilic and are the primary sites for derivatization. They can readily undergo acylation, alkylation, sulfonation, and diazotization, allowing for the synthesis of a diverse library of derivatives.[6] This makes the molecule an excellent starting point for building more complex structures.

-

Aromatic Rings: The phenyl rings can undergo electrophilic aromatic substitution reactions such as halogenation, nitration, and Friedel-Crafts reactions. The directing effects of the amino and urea-linked nitrogen groups will influence the position of substitution.

-

Urea Moiety: The urea linkage is generally stable under neutral and basic conditions. However, it can be susceptible to hydrolysis under strong acidic conditions, which can cleave the molecule.[7]

Applications in Research and Drug Development

The urea functionality is a privileged scaffold in modern drug design, primarily due to its ability to form robust hydrogen-bond interactions with protein targets.[8]

-

Kinase Inhibitors: Many clinically approved kinase inhibitors feature a diaryl urea structure. The urea NH groups act as hydrogen bond donors, while the carbonyl oxygen acts as an acceptor, often forming key interactions with the hinge region of the kinase domain. The aminophenyl groups provide vectors for introducing additional substituents to target specific pockets and improve potency and selectivity.[7]

-

Antiviral Agents: The isomeric compound 1,3-bis(4-aminophenyl)urea is used in the synthesis of antiviral medications, including non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV.[7] By analogy, the 3-amino isomer provides a similar scaffold for the development of novel antiviral agents.

-

Polymer and Materials Science: The diamine nature of the molecule makes it a suitable monomer for the synthesis of polyureas and other polymers. These materials can have applications in advanced coatings, films, and porous organic frameworks.

Safety and Handling

While a specific, comprehensive safety data sheet (SDS) for 1,3-bis(3-aminophenyl)urea is not widely available, safe handling practices can be established based on the properties of related aromatic amines and ureas.

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety goggles, a lab coat, and chemical-resistant gloves.[9][10]

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[9][10] Avoid contact with skin and eyes.[11]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials.

-

Incompatibilities: Avoid contact with strong oxidizing agents.[9]

-

Toxicity: Aromatic amines can be toxic and may cause skin sensitization.[11] While urea itself has low toxicity, the overall profile of the molecule should be treated with caution. The compound is not currently classified as hazardous under major regulations like GHS, but good industrial hygiene practices should always be followed.[9][12]

References

-

Kamal, A., et al. (2003). Tertiary amines promoted synthesis of symmetrical 1,3-disubstituted ureas. PubMed. [Link]

-

Molport. (n.d.). 1,3-bis(3-aminophenyl)urea. Retrieved from [Link]

-

Organic Chemistry Portal. (2017). Convenient One-Pot Two-Step Synthesis of Symmetrical and Unsymmetrical Diacyl Ureas.... [Link]

-

Organic Chemistry Portal. (n.d.). Urea derivative synthesis by amination, rearrangement or substitution. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of symmetrical urea derivatives. Retrieved from [Link]

-

Spyropoulos, C., & Kokotos, C. G. (2014). One-Pot Synthesis of Ureas from Boc-Protected Amines. The Journal of Organic Chemistry. [Link]

-

Arasteh, A. (2022). What are the applications for urea. Petbon. [Link]

-

Logvinov, S. V., et al. (2023). Synthesis and Properties of 1,3-Disubstituted Ureas Containing (Adamantan-1-yl)(phenyl)methyl Fragment... MDPI. [Link]

-

Wikipedia. (n.d.). 1,3-Bis(3-(dimethylamino)propyl)urea. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of urea. Retrieved from [Link]

-

Foodcom S.A. (2025). Urea – applications, properties and significance in industry. Retrieved from [Link]

-

SpectraBase. (n.d.). 1-[3-(dimethylamino)propyl]-3-ethylurea. Retrieved from [Link]

-

Rotas, G., & Varvounis, G. (2022). Synthesis of 1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea. MDPI. [Link]

-

Shtrykova, V. V., et al. (2017). New resource-efficient and green synthesis methods for biologically active derivatives of urea. ScienceDirect. [Link]

Sources

- 1. 1,3-bis(3-aminophenyl)urea | Molport-006-327-562 | Novel [molport.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. earchive.tpu.ru [earchive.tpu.ru]

- 5. mass spectrum,1H NMR & 13C NMR spectra & infrared spectrum of urea CH4N2O CO(NH2)2 O=C(NH2)2 prominent wavenumbers cm-1 detecting carbonyl amine amino functional groups present finger print for identification of urea image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 1,3-bis(4-aminophenyl)urea; CAS No.: 4550-72-5 [chemshuttle.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. fishersci.com [fishersci.com]

- 10. echemi.com [echemi.com]

- 11. 3-Aminophenylurea - Safety Data Sheet [chemicalbook.com]

- 12. pharmaexcipients.com [pharmaexcipients.com]

1,3-Bis(3-aminophenyl)urea: Molecular Architecture, Synthesis, and Cross-Disciplinary Applications

Executive Summary

1,3-Bis(3-aminophenyl)urea (CAS: 101-22-4) is a highly versatile diamine characterized by its central urea linkage and meta-substituted aniline rings[1][2]. While traditionally recognized as a critical building block in advanced polymer chemistry (polyureas and polyimides), recent pharmacological research has identified this compound as a targeted inhibitor of the ATP-dependent RNA helicase DDX3X[3][4]. This whitepaper provides an in-depth technical analysis of its physicochemical profile, validated synthetic methodologies, and dual-domain applications, designed for application scientists and drug development professionals.

Molecular Architecture & Physicochemical Profiling

The structural logic of 1,3-bis(3-aminophenyl)urea is defined by two distinct functional zones:

-

The Urea Core (-NH-CO-NH-) : Acts as a rigid, planar hydrogen-bonding hub. It provides two strong hydrogen-bond donors and one acceptor, which are essential for both intermolecular polymer chain alignment and specific docking within enzymatic ATP-binding pockets.

-

The Meta-Aminophenyl Rings : The meta substitution pattern is a deliberate architectural feature. Unlike para-substituted analogs that form highly crystalline, insoluble networks, the meta-linkage introduces a "kink" in the molecular backbone. This disruption of symmetry enhances solubility in organic solvents and lowers the melting point, making it significantly more processable for step-growth polymerization.

Quantitative Data Summary

The following table summarizes the critical physicochemical parameters of 1,3-bis(3-aminophenyl)urea[1][2]:

| Parameter | Value | Functional Significance / Causality |

| CAS Number | 101-22-4 | Standard registry identifier. |

| Molecular Formula | C₁₃H₁₄N₄O | - |

| Molecular Weight | 242.28 g/mol | Low molecular weight facilitates rapid diffusion in cellular assays. |

| SMILES | Nc1cccc(NC(=O)Nc2cccc(N)c2)c1 | Defines the meta connectivity of the primary amines. |

| H-Bond Donors | 4 | 2 from primary amines (-NH₂), 2 from the urea core. Drives polymer cross-linking. |

| H-Bond Acceptors | 1 | The carbonyl oxygen (C=O) of the urea core. |

Synthetic Methodology & Causality

The synthesis of 1,3-bis(3-aminophenyl)urea is achieved via a highly efficient two-step protocol: a nucleophilic addition followed by a classical Béchamp reduction[4][5].

Step 1: Nucleophilic Addition (Urea Formation)

The process begins by reacting 3-nitroaniline with 3-nitrophenyl isocyanate.

-

Causality : The isocyanate carbon is highly electrophilic. The primary amine of 3-nitroaniline acts as a nucleophile, attacking the isocyanate to form the urea linkage. Anhydrous conditions (using anhydrous CH₂Cl₂) are strictly required because water would hydrolyze the isocyanate into an amine, leading to unwanted symmetric urea byproducts.

Step 2: Béchamp Reduction

The intermediate, 1,3-bis(3-nitrophenyl)urea, is subjected to reduction using iron powder and catalytic hydrochloric acid in an ethanol/water mixture[4].

-

Causality : The Béchamp reduction is specifically chosen over catalytic hydrogenation (e.g., Pd/C with H₂) to prevent potential hydrogenolysis or over-reduction of the sensitive urea carbonyl. Iron serves as a mild, cost-effective electron donor that selectively reduces the nitro groups to primary amines without cleaving the central backbone[4].

Caption: Two-step synthetic workflow for 1,3-bis(3-aminophenyl)urea via nucleophilic addition and Béchamp reduction.

Pharmacological Significance: DDX3X Inhibition

In oncology and virology, 1,3-bis(3-aminophenyl)urea has been identified as an inhibitor of the ATP-dependent RNA helicase DDX3X[3][4]. DEAD-box proteins like DDX3X utilize the energy derived from ATP hydrolysis to unwind intra- or inter-molecular RNA structures, a process critical for translation initiation and viral replication (e.g., in HCV and HIV)[4].

-

Mechanism of Action : The compound acts by competing for or allosterically altering the ATP-binding cleft of the helicase. The urea core forms critical hydrogen bonds with the amino acid residues in the binding pocket, while the meta-aminophenyl rings provide steric bulk that locks the enzyme in an inactive conformation, preventing the ATPase activity required for RNA unwinding[4].

-

Efficacy : In vitro assays demonstrate that 1,3-bis(3-aminophenyl)urea inhibits DDX3X with an IC₅₀ of approximately 24,000 nM (24 µM)[3]. While this represents a moderate potency, it serves as a critical structural scaffold for developing more potent, next-generation helicase inhibitors.

Caption: Mechanism of DDX3X RNA helicase inhibition by 1,3-bis(3-aminophenyl)urea blocking viral replication.

Material Science: High-Performance Polymer Networks

Beyond pharmacology, the dual primary amines make this compound an exceptional diamine monomer for step-growth polymerization.

-

Polyimides : Reacting 1,3-bis(3-aminophenyl)urea with dianhydrides (e.g., PMDA) followed by thermal imidization yields polyimides with extraordinary thermal stability. The internal urea linkage provides secondary hydrogen-bonding sites between polymer chains, drastically increasing the glass transition temperature ( Tg ) and mechanical tensile strength.

-

Polyureas/Polyamides : Reaction with diisocyanates or diacyl chlorides produces elastomeric polyureas or polyamides. The meta-linkage ensures the polymer remains amorphous enough to be processed from solution, overcoming the intractable nature of purely para-linked rigid-rod polymers.

Experimental Protocols: Self-Validating Systems

Protocol A: Synthesis of 1,3-Bis(3-aminophenyl)urea

Adapted from established patent literature for DDX3X inhibitors[4].

-

Intermediate Formation : Dissolve 3-nitrophenyl isocyanate (2.18 mmol, 1 eq.) in 8 mL of anhydrous CH₂Cl₂ under a nitrogen atmosphere. Add 3-nitroaniline (2.18 mmol, 1 eq.) in one continuous portion[4].

-

Reaction : Stir the solution at room temperature for 2 hours. A white precipitate of 1,3-bis(3-nitrophenyl)urea will form.

-

Isolation : Filter the precipitate, wash with petroleum ether, and dry under high vacuum[4].

-

Validation Check 1: Perform TLC (Hexane:EtOAc 1:1). The complete disappearance of the 3-nitroaniline spot confirms reaction completion.

-

-

Reduction : To a solution of the intermediate (0.16 mmol, 1 eq.) in 8 mL ethanol, consecutively add iron powder (3.36 mmol, 21 eq.), 2 mL of water, and 2 drops of concentrated HCl[4].

-

Reflux : Stir the mixture at 95°C for 90 minutes[4].

-

Purification : Filter the reaction mixture hot to remove iron oxides. Wash the filter cake with hot ethanol. Combine the filtrates and remove the solvent in vacuo to yield the target compound[4].

-

Validation Check 2: Verify product identity via FT-IR. The successful reduction is confirmed by the appearance of N-H stretching doublets (primary amine) at 3300-3400 cm⁻¹ and the disappearance of N-O symmetric/asymmetric stretches at 1350 and 1530 cm⁻¹.

-

Protocol B: DDX3X ATPase Activity Assay

-

Enzyme Preparation : Prepare recombinant human DDX3X in an assay buffer containing 20 mM Tris-HCl (pH 7.5), 1.5 mM MgCl₂, and 2 mM DTT.

-

Inhibitor Incubation : Add 1,3-bis(3-aminophenyl)urea (titrated from 1 µM to 100 µM in DMSO) to the enzyme mixture. Incubate at 37°C for 15 minutes to allow steady-state binding.

-

Validation Check 1: Include a vehicle control (DMSO only) to establish the 100% baseline activity, and a reference inhibitor (e.g., RK-33) as a positive control to validate assay sensitivity.

-

-

Initiation : Add 1 mM ATP and a poly(A) RNA substrate to initiate the helicase ATPase activity.

-

Detection : After 30 minutes, quench the reaction and add Malachite Green reagent. Measure the absorbance at 620 nm to quantify the release of inorganic phosphate (Pi). Calculate the IC₅₀ using non-linear regression.

References

-

Molport . "1,3-bis(3-aminophenyl)urea | Molport-006-327-562 | Novel". Molport Chemical Database. Available at: [Link]

-

PubChem . "1,3-Bis(3-aminophenyl)urea - CID 13580749". National Center for Biotechnology Information. Available at:[Link]

- Google Patents. "US20120202814A1 - Compounds with ddx3 inhibitory activity and uses thereof". United States Patent and Trademark Office.

-

ChemSrc . "Urea,N,N'-bis(3-nitrophenyl) | CAS#:1234-21-5". ChemSrc Database. Available at: [Link]

Sources

- 1. 1,3-bis(3-aminophenyl)urea | Molport-006-327-562 | Novel [molport.com]

- 2. SID 160858384 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. ATP-dependent RNA helicase DDX3X Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]

- 4. US20120202814A1 - Compounds with ddx3 inhibitory activity and uses thereof - Google Patents [patents.google.com]

- 5. Urea,N,N'-bis(3-nitrophenyl) | CAS#:1234-21-5 | Chemsrc [chemsrc.com]

The Complete Technical Guide to 1,3-Bis(3-aminophenyl)urea: Macromolecular Engineering and Medicinal Applications

Executive Summary & Chemical Identity

1,3-Bis(3-aminophenyl)urea (CAS: 101-22-4), frequently referred to as N,N'-bis(3-aminophenyl)urea or 3,3'-diaminocarbanilide, is a highly versatile aromatic diamine characterized by its central urea linkage[1][2]. In advanced materials science, it serves as a critical monomer for synthesizing high-performance polyimides, epoxies, and polyurethanes. In medicinal chemistry, it acts as a privileged scaffold for the development of targeted antiviral and antineoplastic agents[3].

The strategic placement of the amine groups at the meta positions relative to the urea core is the defining feature of this molecule, dictating both its polymerization thermodynamics and its biological target affinity.

Quantitative Chemical Profile

| Property | Value | Causality / Significance |

| CAS Number | 101-22-4 | Primary identifier for regulatory and synthetic sourcing[2]. |

| Molecular Formula | C₁₃H₁₄N₄O | Dictates the stoichiometric ratios required for step-growth polymerization. |

| Molecular Weight | 242.28 g/mol | Low molecular weight ensures high cross-linking density in epoxy resins. |

| SMILES String | NC1=CC=CC(NC(=O)NC2=CC=CC(N)=C2)=C1 | Highlights the meta-substitution pattern critical for solubility[4]. |

| H-Bond Donors | 6 (4 from amines, 2 from urea) | Enables extensive intermolecular physical cross-linking. |

| H-Bond Acceptors | 1 (Urea carbonyl) | Acts as the primary binding site for target protein clefts. |

Core Structural Rationale: The Causality of Molecular Design

To understand the utility of 1,3-bis(3-aminophenyl)urea, one must analyze the causality behind its structural geometry.

The Urea Linkage (-NH-CO-NH-): The urea moiety is a highly rigid, planar functional group that acts as a powerful bidentate hydrogen-bond donor. When incorporated into a polymer backbone (such as a polyimide or polyurethane), these urea groups self-assemble into extensive intermolecular hydrogen-bonded networks. This physical cross-linking restricts chain mobility, thereby drastically increasing the glass transition temperature ( Tg ) and the mechanical modulus of the resulting material.

The Meta-Substitution Effect: While para-substituted urea diamines (like 4,4'-diaminocarbanilide) form highly crystalline, intractable polymers that are practically insoluble in standard organic solvents, the meta-substitution in 1,3-bis(3-aminophenyl)urea introduces a critical "kink" (a ~120° bond angle) into the polymer chain. This conformational disruption prevents overly dense chain packing. The causal result is a "best of both worlds" scenario: the polymer retains the immense thermal stability provided by the urea hydrogen bonds, but remains highly soluble in polar aprotic solvents (e.g., NMP, DMAc, DMF), allowing for viable industrial processing and film casting.

Macromolecular Engineering Applications

High-Performance Polyimides (PIs)

In the synthesis of advanced polyimides, 1,3-bis(3-aminophenyl)urea is reacted with dianhydrides (such as PMDA or ODPA) via polycondensation. The resulting poly(urea-imide)s exhibit superior shape-memory effects and enhanced adhesive properties compared to standard PIs. The urea linkages act as reversible physical cross-links that can dissociate at elevated temperatures (enabling melt-processing) and reform upon cooling (locking in mechanical strength).

Epoxy Curing and Polyurethane Chain Extension

As an epoxy curing agent, the aromatic amines provide a highly rigid, thermally stable cured network, while the urea group imparts fracture toughness by allowing energy dissipation through hydrogen bond breaking and reforming under stress[5]. In polyurethanes, it acts as a chain extender, driving the phase separation of "hard segments" through robust urea-urea hydrogen bonding, which drastically improves the elastomer's tensile strength and tear resistance.

Medicinal Chemistry: DDX3 RNA Helicase Inhibition

Beyond materials science, 1,3-bis(3-aminophenyl)urea is a foundational scaffold in the design of DDX3 inhibitors[3]. DDX3 is a DEAD-box RNA helicase that is frequently hijacked by viruses (such as HIV and Hepatitis C) for viral RNA translation, and is overexpressed in various malignancies (driving epithelial-mesenchymal transition, or EMT, in breast cancer models)[3].

Mechanistic Causality: The urea core of the molecule mimics the natural hydrogen-bonding network of the ATP-binding cleft in the DDX3 enzyme. By occupying this cleft, the compound acts as a competitive inhibitor, preventing the ATP hydrolysis required for the enzyme's helicase activity. This blockade represses E-cadherin modulation, subsequently reducing tumor motility and halting viral replication[3].

Figure 1: Mechanism of action for 1,3-Bis(3-aminophenyl)urea derivatives in DDX3 inhibition.

Experimental Protocols: Synthesis and Isolation

The synthesis of 1,3-bis(3-aminophenyl)urea is typically achieved via a two-step process: the nucleophilic addition of an aniline to an isocyanate, followed by the reduction of the resulting dinitro intermediate[6]. The Bechamp reduction (Iron/HCl) is preferred over catalytic hydrogenation (Pd/C) because the highly polar urea linkage can occasionally lead to catalyst poisoning or solubility issues during standard hydrogenation.

Step 1: Synthesis of 1,3-bis(3-nitrophenyl)urea (Intermediate)

-

Preparation: Dissolve 3-nitrophenyl isocyanate (357 mg, 2.18 mmol, 1.0 eq.) in 8 mL of anhydrous dichloromethane (CH₂Cl₂) under a nitrogen atmosphere.

-

Addition: Add 3-nitroaniline (300 mg, 2.18 mmol, 1.0 eq.) in one continuous portion to the solution[6].

-

Reaction: Stir the mixture vigorously for 2 hours at room temperature (20–25 °C). A white precipitate will form as the highly insoluble dinitro urea product drops out of solution.

-

Isolation: Filter the white precipitate via vacuum filtration. Wash the filter cake thoroughly with petroleum ether to remove unreacted starting materials.

-

Drying: Dry the solid under high vacuum to afford 1,3-bis(3-nitrophenyl)urea (Yield: ~83%)[6].

Step 2: Reduction to 1,3-Bis(3-aminophenyl)urea (Target)

-

Preparation: Suspend the 1,3-bis(3-nitrophenyl)urea intermediate (50 mg, 0.16 mmol, 1.0 eq.) in 8 mL of absolute ethanol[3].

-

Reagent Addition: Consecutively add Iron powder (190 mg, 3.36 mmol, 21 eq.), distilled water (2 mL), and concentrated HCl (2 drops) to the suspension[3]. Causality: The HCl acts as a catalyst to generate the active iron chloride species responsible for electron transfer.

-

Reflux: Heat the reaction mixture to 95 °C and stir continuously for 90 minutes[3].

-

Hot Filtration: Filter the reaction mixture while hot through a pad of Celite to remove the iron oxide sludge. Causality: The product is highly prone to crystallizing out of solution upon cooling; hot filtration ensures the diamine remains dissolved in the ethanol phase.

-

Washing & Concentration: Wash the Celite pad with hot ethanol. Combine the filtrates and remove the solvent in vacuo using a rotary evaporator to yield the pure 1,3-bis(3-aminophenyl)urea[3].

Figure 2: Two-step synthetic workflow for 1,3-Bis(3-aminophenyl)urea.

Analytical Characterization Data

To ensure the self-validating integrity of the synthesized compound, the following spectroscopic benchmarks must be met. The presence of the urea carbonyl and the primary amines are the critical diagnostic markers.

| Analytical Method | Diagnostic Signal | Structural Assignment |

| FT-IR Spectroscopy | ~3350 cm⁻¹ and 3450 cm⁻¹ | N-H stretching (Primary amines) |

| FT-IR Spectroscopy | ~1650 cm⁻¹ | C=O stretching (Urea carbonyl) |

| ¹H-NMR (DMSO-d₆) | δ ~8.40 ppm (s, 2H) | Urea secondary amine protons (-NH-CO-NH-) |

| ¹H-NMR (DMSO-d₆) | δ ~5.00 ppm (s, 4H) | Primary amine protons (-NH₂) |

| Mass Spectrometry (ESI) | m/z 243.1 [M+H]⁺ | Confirms molecular weight of the target diamine |

References

- Compounds with ddx3 inhibitory activity and uses thereof (US20120202814A1). Google Patents.

- 101-22-4 | Urea,N,N'-bis(3-aminophenyl). A2B Chem.

- Chemical CAS Number List from 101-08-6 to 101-22-4. ChemIndex.

- ChemInform Abstract: A Simple and Efficient Synthesis of Diaryl Ureas. ResearchGate.

Sources

- 1. Chemical CAS Number List from 101-08-6 to 101-22-4 --ChemIndex [chemindex.com]

- 2. a2bchem.com [a2bchem.com]

- 3. US20120202814A1 - Compounds with ddx3 inhibitory activity and uses thereof - Google Patents [patents.google.com]

- 4. US20120202814A1 - Compounds with ddx3 inhibitory activity and uses thereof - Google Patents [patents.google.com]

- 5. m.globalchemmall.com [m.globalchemmall.com]

- 6. US20120202814A1 - Compounds with ddx3 inhibitory activity and uses thereof - Google Patents [patents.google.com]

Technical Guide: The Solvation Dynamics of 1,3-Bis(3-aminophenyl)urea in Organic Solvents

Executive Summary

As a Senior Application Scientist navigating the synthesis of advanced polymers and complex pharmaceutical intermediates, mastering the physical chemistry of your reagents is non-negotiable. 1,3-Bis(3-aminophenyl)urea (CAS: 101-22-4) is a highly versatile bifunctional building block[1]. It is frequently utilized in the development of robust polyurea/epoxy resins and serves as a critical intermediate in the synthesis of targeted therapeutics, such as DDX3 RNA helicase inhibitors[2].

However, researchers consistently encounter a primary bottleneck: its stubborn insolubility in standard organic media. This whitepaper dissects the thermodynamic causality behind its solubility profile, provides field-proven quantitative data, and establishes a self-validating experimental protocol for achieving and verifying complete solvation.

The Thermodynamic Causality of Insolubility

To dissolve a compound, the solvent-solute interactions must thermodynamically outcompete the solute-solute lattice energy ( ΔHfus ). 1,3-Bis(3-aminophenyl)urea presents a formidable crystalline lattice due to two structural features:

-

The Central Urea Motif (-NH-CO-NH-): Urea groups naturally self-assemble into rigid, planar "ribbon" structures driven by bifurcated, highly directional hydrogen bonds.

-

Meta-Substituted Anilines: The terminal primary amines (-NH2) act as additional hydrogen bond donors and acceptors, creating a dense, cross-linked 3D intermolecular network, further stabilized by π−π stacking of the phenyl rings.

The Causality of Solvent Selection: Non-polar solvents (like hexane) or weakly polar aprotic solvents (like dichloromethane) lack the hydrogen-bond acceptor capacity (Kamlet-Taft β parameter) required to disrupt this lattice. Successful solvation strictly requires either strongly polar aprotic solvents (which aggressively accept hydrogen bonds from the urea/amine protons) or the application of high thermal energy in polar protic solvents to overcome the enthalpic barrier.

Logical relationship between solvent polarity and the solvation thermodynamics of the urea lattice.

Quantitative Solubility Profile

The following table synthesizes the solubility behavior of 1,3-Bis(3-aminophenyl)urea across distinct solvent classes. The data highlights the necessity of matching the solvent's dielectric constant ( ϵ ) and H-bond acceptor capability with the target concentration.

| Solvent Class | Specific Solvent | Dielectric Constant ( ϵ ) | H-Bond Acceptor ( β ) | Empirical Solubility (25°C) | Thermal Requirement for Complete Solvation |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 46.7 | 0.76 | > 50 mg/mL | None (Readily soluble at RT) |

| Polar Aprotic | Dimethylformamide (DMF) | 36.7 | 0.69 | > 30 mg/mL | None (Readily soluble at RT) |

| Polar Protic | Ethanol (EtOH) | 24.5 | 0.75 | < 5 mg/mL | High (Requires ~95°C)[2] |

| Chlorinated | Dichloromethane (DCM) | 8.9 | 0.10 | Insoluble | N/A (Lattice energy too high) |

| Non-Polar | Toluene | 2.4 | 0.11 | Insoluble | N/A (Lattice energy too high) |

Standardized Experimental Protocol: Thermal Dissolution in Ethanol

While DMSO is ideal for analytical stock solutions, downstream chemical syntheses often require easily removable solvents like ethanol. Because 1,3-Bis(3-aminophenyl)urea is poorly soluble in cold ethanol, thermal agitation is required.

The following protocol is adapted from validated pharmaceutical synthesis workflows for DDX3 inhibitors, ensuring maximum recovery without chemical degradation[2].

Step-by-Step Methodology

-

Gravimetric Preparation: Accurately weigh 50 mg of 1,3-Bis(3-aminophenyl)urea powder into a clean, dry round-bottom flask.

-

Solvent Addition: Add 8 mL of absolute ethanol to the flask. At room temperature, the mixture will remain a turbid, heterogeneous suspension.

-

Thermal Agitation: Equip the flask with a reflux condenser. Heat the mixture to 95°C using a controlled oil bath or heating mantle, maintaining vigorous magnetic stirring for 90 minutes [2].

-

Hot Filtration (Critical Step): Pre-warm a fritted glass funnel (or fluted filter paper in a stemless funnel) to prevent premature crystallization. Filter the reaction mixture while hot to remove any unreacted particulates or insoluble impurities[2].

-

Solvent Recovery: Combine the hot filtrates. The solvent can now be removed in vacuo to yield the processed compound, or used directly in the next synthetic step[2].

Trustworthiness & Self-Validating System

To ensure the integrity of this protocol, you must implement a Thermodynamic Reversibility Check .

-

The Check: Allow a 1 mL aliquot of the hot, clear filtrate to cool slowly to room temperature (25°C).

-

Validation: If the protocol was successful and the compound has not thermally degraded (e.g., via urea hydrolysis), pure 1,3-Bis(3-aminophenyl)urea will spontaneously recrystallize as the solution cools, turning turbid. If the solution remains perfectly clear upon cooling, or if the precipitate is an oil, chemical degradation has occurred, and the batch must be discarded.

Step-by-step experimental workflow for the thermal dissolution and hot filtration in ethanol.

References

- Title: China Low Price 1,3-Bis(3-Aminophenyl)Urea Manufacturers (CAS 101-22-4 Data)

- Title: US20120202814A1 - Compounds with ddx3 inhibitory activity and uses thereof Source: Google Patents URL

Sources

An In-depth Technical Guide to the Physicochemical Characterization of 1,3-Bis(3-aminophenyl)urea, with a Focus on its Melting Point

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of Urea Derivatives and the Question of Isomer-Specific Properties

Urea and its derivatives are a cornerstone of modern chemistry, with wide-ranging applications from agriculture to advanced materials and pharmaceuticals[1]. In the realm of drug development, the urea functional group is a privileged scaffold, known for its ability to form key hydrogen bond interactions with biological targets. The symmetrical diaryl urea motif, in particular, is a key feature in a number of kinase inhibitors developed for cancer therapy.

The specific substitution pattern on the phenyl rings of these molecules can dramatically influence their physicochemical properties, including solubility, crystal packing, and, consequently, their melting point. This guide focuses on 1,3-bis(3-aminophenyl)urea, a specific meta-substituted isomer. A thorough understanding of its physical properties is a critical first step in its evaluation for any potential application.

While extensive data is available for some diaryl urea isomers, the melting point of 1,3-bis(3-aminophenyl)urea is not prominently reported. This guide will therefore provide the necessary context and a detailed methodology for its empirical determination.

Physicochemical Properties: A Comparative Analysis

To provide a predictive context for the melting point of 1,3-bis(3-aminophenyl)urea, it is instructive to examine the properties of its structural isomer, 1,3-bis(4-aminophenyl)urea, and the related precursor, 3-aminophenylurea.

| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Reported Melting Point (°C) | CAS Number |

| 1,3-Bis(3-aminophenyl)urea | C13H14N4O | 242.28 | Not Reported | 101-22-4[2] | |

| 1,3-Bis(4-aminophenyl)urea | C13H14N4O | 242.28 | 245-248[3] | 4550-72-5[3] | |

| 3-Aminophenylurea | C7H9N3O | 151.17 | 130[4] | 25711-72-2[4] |

Note: The structures are illustrative and should be confirmed with a chemical drawing program.

The significant difference in melting points between the para-substituted isomer (1,3-bis(4-aminophenyl)urea) and the monosubstituted aminophenylurea highlights the profound impact of molecular symmetry and intermolecular forces on the crystalline lattice energy. It is reasonable to hypothesize that the melting point of the meta-substituted 1,3-bis(3-aminophenyl)urea will also be influenced by its unique geometry.

Synthesis of 1,3-Disubstituted Ureas: A General Overview

The synthesis of symmetrical 1,3-disubstituted ureas is typically achieved through the reaction of a primary amine with a phosgene equivalent or by the reaction of an isocyanate with an amine. A common laboratory-scale synthesis involves the reaction of an arylamine with triphosgene or a similar reagent.

Caption: Generalized reaction scheme for the synthesis of a 1,3-disubstituted urea.

For the synthesis of unsymmetrical ureas, the reaction between an isocyanate and an amine is often preferred to control the regioselectivity[1][5].

Experimental Determination of Melting Point: A Validated Protocol

The determination of a melting point is a fundamental technique for the characterization of a crystalline solid. It provides a physical constant that can be used to identify a compound and assess its purity. The following protocol outlines a standard method for determining the melting point of a compound such as 1,3-bis(3-aminophenyl)urea using a capillary melting point apparatus.

Principle

The melting point of a pure crystalline solid is the temperature at which it transitions from a solid to a liquid at atmospheric pressure. Impurities typically depress and broaden the melting point range.

Materials and Apparatus

-

Sample of 1,3-bis(3-aminophenyl)urea (finely powdered)

-

Capillary tubes (sealed at one end)

-

Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar)

-

Spatula

-

Watch glass

Experimental Workflow

Caption: Workflow for the experimental determination of a melting point.

Step-by-Step Methodology

-

Sample Preparation:

-

Ensure the sample of 1,3-bis(3-aminophenyl)urea is completely dry.

-

Place a small amount of the sample on a clean, dry watch glass.

-

Using a spatula, crush the sample into a fine powder. This ensures uniform packing and heat transfer.

-

Tamp the open end of a capillary tube into the powder to collect a small amount of the sample.

-

Invert the tube and gently tap it on a hard surface to pack the sample into the sealed end. Repeat until a column of 2-3 mm of tightly packed sample is obtained.

-

-

Melting Point Measurement:

-

Calibrate the thermometer of the melting point apparatus if necessary.

-

Insert the packed capillary tube into the sample holder of the melting point apparatus.

-

If a rough estimate of the melting point is unknown, a preliminary rapid heating can be performed to get an approximate range.

-

For an accurate measurement, begin heating the sample at a rate of approximately 10-15°C per minute until the temperature is about 20°C below the expected or preliminary melting point.

-

Reduce the heating rate to 1-2°C per minute to allow for thermal equilibrium between the sample and the thermometer.

-

Carefully observe the sample. Record the temperature at which the first drop of liquid appears. This is the lower limit of the melting range.

-

Continue heating at the slow rate and record the temperature at which the last crystal of the solid melts. This is the upper limit of the melting range.

-

-

Data Recording and Interpretation:

-

The melting point should be recorded as a range. For a pure compound, this range is typically narrow (1-2°C).

-

A broad melting range can indicate the presence of impurities.

-

Perform at least three independent measurements and report the average melting range.

-

Factors Influencing the Melting Point of Diaryl Ureas

The melting point of a diaryl urea is influenced by several factors, primarily related to the strength of the intermolecular forces in the crystal lattice.

-

Hydrogen Bonding: The urea moiety is an excellent hydrogen bond donor and acceptor. The presence of the two N-H groups and the carbonyl oxygen allows for the formation of extensive hydrogen-bonding networks, which significantly increases the energy required to break the crystal lattice.

-

Van der Waals Forces: The aromatic rings contribute to intermolecular attractions through van der Waals forces and potential pi-pi stacking interactions.

-

Molecular Symmetry: The symmetry of the molecule plays a crucial role in how efficiently it can pack into a crystal lattice. Highly symmetrical molecules often have higher melting points than their less symmetrical isomers because they can form a more stable and tightly packed crystal structure. This is a likely explanation for the high melting point of the para-substituted isomer, 1,3-bis(4-aminophenyl)urea.

-

Impurities: The presence of impurities disrupts the regular packing of the crystal lattice, leading to a depression and broadening of the melting point. Common impurities in the synthesis of 1,3-bis(3-aminophenyl)urea could include unreacted 3-aminophenylamine or over-reacted trisubstituted ureas.

Conclusion

While a definitive, published melting point for 1,3-bis(3-aminophenyl)urea remains elusive, this guide provides the necessary scientific framework for its determination. By understanding the properties of related compounds and the factors that influence melting points, and by adhering to a rigorous experimental protocol, researchers can confidently characterize this compound. The accurate determination of the melting point is a critical step in the quality control and further development of 1,3-bis(3-aminophenyl)urea for its potential applications in the pharmaceutical and materials science industries.

References

-

worldofchemicals.com. N,N'-bis(3-aminophenyl)urea. [Link]

-

Molport. 1,3-bis(3-aminophenyl)urea. [Link]

-

Usharani, V., et al. "Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates." Oriental Journal of Chemistry, vol. 28, no. 1, 2012, pp. 39-46. [Link]

Sources

In-Depth Technical Guide: FTIR Spectroscopic Analysis of 1,3-Bis(3-aminophenyl)urea

Executive Summary

1,3-Bis(3-aminophenyl)urea (BAPU) is a highly versatile diamine monomer and molecular scaffold. In polymer chemistry, it serves as a critical precursor for advanced polyurea elastomers and high-performance epoxy curing agents. In medicinal chemistry, the diarylurea motif is a privileged structure frequently utilized in the design of kinase inhibitors and antineoplastic agents[1].

Fourier Transform Infrared (FTIR) spectroscopy is the analytical gold standard for verifying the structural integrity of BAPU. Because the molecule contains multiple nitrogen-bearing functional groups—a central urea core and two terminal primary amines—precise spectral interpretation requires an understanding of the underlying vibrational mechanics and intermolecular hydrogen-bonding networks[2]. This guide provides a comprehensive, field-proven framework for the FTIR analysis of 1,3-Bis(3-aminophenyl)urea, bridging theoretical causality with robust experimental protocols.

Structural Causality & Vibrational Mechanics

The FTIR spectrum of BAPU is dictated by its dual structural nature:

-

The Urea Core (-NH-CO-NH-): The urea functionality exhibits significant conformational restriction due to the delocalization of the nitrogen lone pairs into the adjacent carbonyl group[1]. This resonance, combined with a strong intermolecular hydrogen-bonding network, weakens the C=O double bond character. Consequently, the carbonyl stretching frequency (Amide I band) is significantly red-shifted to the 1630–1650 cm⁻¹ range, far lower than isolated ketones or amides[3].

-

The Meta-Aminophenyl Termini: The primary amines (-NH₂) attached to the aromatic rings at the meta positions introduce distinct asymmetric and symmetric stretching modes. Because these groups act as both hydrogen-bond donors and acceptors, their vibrational frequencies are highly sensitive to the sample's physical state and moisture content.

Fig 1: Causality network mapping structural domains to FTIR vibrational modes.

Quantitative FTIR Spectral Assignments

The following table synthesizes the expected FTIR absorption bands for solid-state 1,3-Bis(3-aminophenyl)urea. The causality behind each assignment is provided to aid in troubleshooting and spectral interpretation.

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Causality / Diagnostic Notes |

| ~3450 | Primary Amine (-NH₂) | Asymmetric N-H Stretch | Higher frequency due to the anti-phase vibration of the two N-H bonds. |

| ~3350 | Primary Amine (-NH₂) | Symmetric N-H Stretch | In-phase vibration; typically sharper than the asymmetric band. |

| 3280 – 3320 | Urea Core (-NH-) | N-H Stretch | Broadened and red-shifted due to extensive intermolecular hydrogen bonding[4]. |

| 1630 – 1650 | Urea Core (C=O) | Amide I (C=O Stretch) | Highly conjugated with nitrogen lone pairs; red-shifted by the H-bonding network[3]. |

| 1590 – 1610 | Aromatic Ring | C=C Asymmetric Stretch | Degenerate ring deformation typical of meta-disubstituted benzenes. |

| 1550 – 1570 | Urea Core / Amine | Amide II / N-H Scissoring | A mixed mode consisting of N-H bending and C-N stretching. |

| 1330 – 1350 | Aryl-Nitrogen | C-N Stretch | Stiffened bond due to partial double-bond character from resonance[1]. |

| 770, 690 | Aromatic Ring | Out-of-plane C-H bend | Highly diagnostic for the meta-disubstitution pattern on the benzene ring. |

Experimental Protocol: Self-Validating FTIR Workflow

To achieve publication-quality spectra, the experimental workflow must be treated as a self-validating system. Because BAPU forms strong hydrogen bonds, the KBr pellet method is preferred over Attenuated Total Reflectance (ATR) for structural elucidation, as ATR can induce anomalous dispersion shifts in highly refractive crystalline powders.

Step-by-Step Methodology (KBr Pellet Technique)

-

Sample Preparation & Dilution:

-

Weigh ~1.5 mg of dry BAPU and ~150 mg of IR-grade Potassium Bromide (KBr) (a 1:100 ratio).

-

Causality: Over-concentration leads to detector saturation, causing the Amide I and N-H bands to artificially broaden and "flat-top," destroying resolution.

-

-

Particle Size Reduction:

-

Grind the mixture in an agate mortar for 2–3 minutes until the powder consistency resembles fine flour.

-

Self-Validation Check: The particle size must be reduced to <2 μm (smaller than the shortest IR wavelength). If the final spectrum shows a sloping baseline from 4000 to 2000 cm⁻¹, the particles are too large, causing Mie scattering. Re-grind the sample.

-

-

Desiccation:

-

Dry the KBr/sample mixture in a vacuum oven at 60°C for 2 hours.

-

Causality: KBr is highly hygroscopic. Absorbed water will produce a massive, broad O-H stretch at ~3400 cm⁻¹ and an H-O-H bending mode at ~1640 cm⁻¹, completely masking the critical amine and urea C=O bands.

-

-

Pressing the Pellet:

-

Transfer the powder to a 13 mm die and apply 10 tons of pressure under a vacuum for 3 minutes to form a transparent pellet.

-

-

Spectral Acquisition & Background Subtraction:

-

Collect a single-beam background spectrum of an empty sample compartment (or a blank KBr pellet).

-

Self-Validation Check: Inspect the 2350 cm⁻¹ region. A sharp, inverted doublet indicates poor atmospheric compensation for CO₂. Purge the instrument with dry nitrogen and re-run the background.

-

Acquire the sample spectrum at 4 cm⁻¹ resolution, averaging 32 to 64 scans to maximize the signal-to-noise ratio.

-

Synthesis Monitoring via FTIR

BAPU is most commonly synthesized via the chemical reduction or catalytic hydrogenation of 1,3-bis(3-nitrophenyl)urea[5]. FTIR serves as an exceptional in-process analytical technology (PAT) to monitor the conversion of the nitro groups to primary amines without cleaving the delicate urea core.

Key In-Process Indicators:

-

Disappearance: The strong asymmetric and symmetric -NO₂ stretching bands at ~1530 cm⁻¹ and ~1350 cm⁻¹ will steadily vanish as the reduction proceeds.

-

Appearance: The primary amine (-NH₂) doublet will emerge at 3450 cm⁻¹ and 3350 cm⁻¹ .

-

Preservation: The urea Amide I band at ~1640 cm⁻¹ must remain intact. If this band disappears or shifts drastically, it indicates that the reduction conditions (e.g., excessive heat or harsh acids) have hydrolyzed the urea linkage.

Fig 2: Synthesis workflow and FTIR in-process monitoring strategy.

References

- US20120202814A1 - Compounds with ddx3 inhibitory activity and uses thereof.

-

Synthesis and characterization of some novel diaryl urea derivatives bearing quinoxalindione moiety. PMC - NIH.[Link]

-

Study on Typical Diarylurea Drugs or Derivatives in Cocrystallizing with Strong H‑Bond Acceptor DMSO. Semantic Scholar.[Link]

-

Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. PMC - NIH.[Link]

-

A Facile Synthesis of Diaylureas and Their Antimicrobial Evaluation. ThaiScience.[Link]

Sources

- 1. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. thaiscience.info [thaiscience.info]

- 4. Synthesis and characterization of some novel diaryl urea derivatives bearing quinoxalindione moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 5. US20120202814A1 - Compounds with ddx3 inhibitory activity and uses thereof - Google Patents [patents.google.com]

Whitepaper: Thermal Stability and Degradation Kinetics of 1,3-Bis(3-aminophenyl)urea

Executive Summary

The thermal stability of aromatic ureas is a critical parameter dictating their utility in high-performance polymers, dynamic covalent networks (vitrimers), and pharmaceutical intermediates. As a Senior Application Scientist, I approach the thermal profiling of 1,3-Bis(3-aminophenyl)urea (CAS: 101-22-4) not merely as a data collection exercise, but as a mechanistic puzzle. This technical guide deconstructs the thermochemical profile of this specific molecule, detailing the profound impact of its regioisomerism on its thermal degradation pathways, and provides field-proven, self-validating protocols for its orthogonal characterization.

Molecular Architecture and the Regioisomeric Advantage

The thermal resilience of an aromatic urea is fundamentally governed by its substitution pattern. General aromatic ureas are notoriously susceptible to thermal dissociation, typically degrading between 160 °C and 200 °C . However, 1,3-Bis(3-aminophenyl)urea possesses a distinct kinetic advantage due to its meta-substitution.

While ortho-substituted aromatic ureas undergo rapid, low-temperature thermal degradation (~165 °C) via an intramolecular nucleophilic attack—where the adjacent amine attacks the urea carbonyl to form a stable cyclic benzimidazolone—the meta-substitution in 1,3-Bis(3-aminophenyl)urea geometrically precludes this pathway. Because the molecule cannot easily fold into a transition state that allows intramolecular cyclization, its degradation is forced down a higher-energy intermolecular dissociation pathway. This structural reality elevates its thermal stability onset to approximately 240 °C–250 °C, making it an exceptionally robust monomer for high-temperature applications.

Mechanistic Pathways of Thermal Degradation

When subjected to thermal stress exceeding its hydrogen-bonded lattice energy, 1,3-Bis(3-aminophenyl)urea undergoes a multi-stage degradation process.

-

Primary Dissociation (240 °C – 250 °C): The initial mass loss event is characterized by the reversible cleavage of the urea linkage, yielding 3-aminophenyl isocyanate and m-phenylenediamine.

-

Secondary Pyrolysis (> 350 °C): As temperatures escalate, the highly reactive isocyanate intermediates undergo irreversible secondary reactions, including decarboxylation to form carbodiimides, followed by radical fragmentation into hydrogen cyanide (HCN), ammonia ( NH3 ), and an aromatic carbonaceous char .

Fig 1. Mechanistic pathway of 1,3-Bis(3-aminophenyl)urea thermal degradation.

Quantitative Thermal Profiling Data

To provide a clear baseline for material characterization, the thermochemical parameters of 1,3-Bis(3-aminophenyl)urea are synthesized in the table below. These values represent the standard behavior of the highly purified compound under an inert atmosphere.

| Thermal Parameter | Value / Range | Analytical Methodology | Mechanistic Significance |

| Melting Point ( Tm ) | 195 °C – 205 °C | DSC (2nd Heat Cycle) | Disruption of the extensive intermolecular hydrogen bonding network. |

| Degradation Onset ( Td,5% ) | 240 °C – 250 °C | TGA (Nitrogen Atmosphere) | Initiation of the primary urea bond cleavage into isocyanate and amine. |

| Peak Degradation ( Tmax ) | 350 °C – 380 °C | TGA (DTG Peak) | Onset of secondary pyrolysis, carbodiimide formation, and ring fragmentation. |

| Char Yield (at 600 °C) | ~15% – 20% | TGA (Nitrogen Atmosphere) | Formation of highly cross-linked aromatic carbonaceous networks. |

| Primary Evolved Gases | Isocyanates, CO2 , NH3 | TGA-FTIR Coupling | Spectroscopic confirmation of the reversible dissociation mechanism. |

Self-Validating Experimental Workflows

To ensure scientific integrity, thermal analysis cannot rely on isolated measurements. The following protocols are designed as self-validating systems, incorporating specific causal steps to eliminate instrumental and environmental artifacts.

Protocol 1: Orthogonal TGA-FTIR Analysis

Objective: Quantify the onset of thermal degradation ( Td ) and identify evolved gaseous species to map the dissociation mechanism.

-

Step 1: Baseline Calibration. Run an empty alumina crucible from 25 °C to 600 °C at 10 °C/min under 50 mL/min N2 .

-

Causality: Establishes a thermal baseline to eliminate buoyancy effects caused by the carrier gas density changing with temperature, ensuring that recorded mass loss is purely chemical.

-

-

Step 2: Sample Introduction. Load exactly 5.0 ± 0.1 mg of desiccated 1,3-Bis(3-aminophenyl)urea.

-

Causality: A low, precisely controlled mass ensures the sample bed is thin. This prevents heat transfer lag and minimizes the auto-catalytic trapping of evolved gases within the sample matrix.

-

-

Step 3: Thermal Ramp & Gas Transfer. Heat the sample using the calibrated parameters. Route evolved gases through a transfer line heated to 200 °C directly into the FTIR gas cell.

-

Causality: The 200 °C transfer line prevents the condensation of high-boiling primary dissociation products (like 3-aminophenyl isocyanate) before they can be spectroscopically analyzed.

-

-

Self-Validation Check: The protocol is self-validating via signal correlation. The peak of the first derivative of the TGA curve (DTG) must temporally align with the maximum intensity of the Gram-Schmidt total IR absorbance profile. If mass loss occurs without a corresponding IR peak, it indicates a mechanical artifact (e.g., sample spattering) rather than true thermal degradation.

Protocol 2: Differential Scanning Calorimetry (DSC) for Phase Transitions

Objective: Isolate the intrinsic melting point ( Tm ) from early-onset thermal degradation.

-

Step 1: Hermetic Sealing. Seal 3.0 ± 0.1 mg of the sample in a hermetic aluminum pan equipped with a laser-drilled pinhole.

-

Causality: The pinhole allows for the controlled release of pressure if trace volatiles evaporate, preventing pan deformation which would alter the thermal contact with the sensor and distort the heat flow signal.

-

-

Step 2: Heat-Cool-Heat Cycle. Ramp to 150 °C, cool to 25 °C at 20 °C/min, then heat to 300 °C at 10 °C/min.

-

Causality: The initial heat cycle erases the sample's thermal history, eliminating artifacts from polymorphism or residual synthesis solvents. The second heat captures the true thermodynamic melting point and subsequent degradation exotherms.

-

-

Self-Validation Check: Integrate the melting endotherm. If the endotherm is immediately followed by an erratic exotherm or an unstable baseline, it confirms that melting and thermal degradation are overlapping events, validating the TGA onset data.

Fig 2. Standardized self-validating workflow for orthogonal thermal characterization.

References

-

Title: Effect of Regioisomerism on Processability and Mechanical Properties of Amine/Urea Exchange Based Poly(urea-urethane) Vitrimers Source: ACS Applied Polymer Materials URL: [Link]

-

Title: Recent studies on the decomposition and strategies of smoke and toxicity suppression for polyurethane based materials Source: RSC Advances URL: [Link]

-

Title: The Decomposition of Polyurethane and Fire Retardants: A Review Source: Preprints.org URL: [Link]

An In-Depth Technical Guide to 1,3-Bis(3-aminophenyl)urea: From Synthesis to Advanced Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Bis(3-aminophenyl)urea is a symmetrical aromatic urea derivative that has garnered significant interest in both materials science and pharmacology. Its rigid structure, coupled with the presence of two reactive primary amine groups and a central urea moiety capable of forming strong hydrogen bonds, makes it a versatile building block for the synthesis of complex molecular architectures and a compelling scaffold for the design of targeted therapeutics. This guide provides a comprehensive overview of 1,3-Bis(3-aminophenyl)urea, detailing its chemical identity, synthesis, and its emerging applications as a key component in the development of novel porous organic polymers and as a potent modulator of the mitochondrial voltage-dependent anion channel 1 (VDAC1).

Chemical Identity and Synonyms

Proper identification of a chemical compound is crucial for accurate research and communication. 1,3-Bis(3-aminophenyl)urea is known by several synonyms, and its key identifiers are summarized below.

| Property | Value |

| IUPAC Name | 1,3-bis(3-aminophenyl)urea |

| Synonyms | N,N'-bis(3-aminophenyl)urea, 3,3'-Diaminodiphenylurea, 1,3-Bis-(3-amino-phenyl)-urea, N-(3-aminophenyl)[(3-aminophenyl)amino]carboxamide |

| CAS Number | 101-22-4 |

| Molecular Formula | C₁₃H₁₄N₄O |

| Molecular Weight | 242.28 g/mol |

| Appearance | White to light brown powder or crystals |

Synthesis of 1,3-Bis(3-aminophenyl)urea

The synthesis of 1,3-Bis(3-aminophenyl)urea can be achieved through a multi-step process, typically starting from a readily available nitroaromatic precursor. The following protocol outlines a reliable method for its preparation.

Experimental Protocol: Synthesis via Nitro-Precursor Reduction

This two-step synthesis involves the formation of a dinitro-urea intermediate followed by a reduction of the nitro groups to primary amines.

Step 1: Synthesis of 1,3-Bis(3-nitrophenyl)urea

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 3-nitroaniline (1.0 equivalent) in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Isocyanate Addition: To the stirred solution, add 3-nitrophenyl isocyanate (1.0 equivalent) dropwise at room temperature. The isocyanate can be sourced commercially or prepared in situ from 3-nitroaniline using a phosgene equivalent like triphosgene.

-

Reaction Monitoring: The reaction is typically exothermic. Maintain the temperature at room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting materials are consumed.

-

Work-up and Isolation: Upon completion, the solid product, 1,3-bis(3-nitrophenyl)urea, often precipitates from the reaction mixture. Collect the solid by vacuum filtration and wash with cold solvent to remove any unreacted starting materials. The product can be further purified by recrystallization from a suitable solvent like ethanol.

Step 2: Reduction of 1,3-Bis(3-nitrophenyl)urea to 1,3-Bis(3-aminophenyl)urea

-

Catalyst Slurry: In a hydrogenation vessel, prepare a slurry of 10% Palladium on carbon (Pd/C) catalyst (approximately 5-10 mol%) in a solvent such as methanol or ethanol.

-

Addition of Nitro-Compound: Add the synthesized 1,3-bis(3-nitrophenyl)urea (1.0 equivalent) to the catalyst slurry.

-

Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (typically 1-3 atm, or as per available equipment) and stir the mixture vigorously at room temperature.

-

Reaction Monitoring: Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake. The reaction is usually complete within 4-8 hours.

-

Catalyst Removal and Product Isolation: Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas like nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

-

Purification: Concentrate the filtrate under reduced pressure to obtain the crude 1,3-Bis(3-aminophenyl)urea. The product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product as a crystalline solid.

Caption: Synthetic pathway for 1,3-Bis(3-aminophenyl)urea.

Application 1: Modulator of Mitochondrial Apoptosis via VDAC1 Inhibition

A growing body of evidence highlights the crucial role of the Voltage-Dependent Anion Channel 1 (VDAC1) in regulating mitochondrial-mediated apoptosis.[1] VDAC1, located in the outer mitochondrial membrane, controls the flux of metabolites and ions between the mitochondria and the cytosol.[2] During apoptosis, VDAC1 is believed to oligomerize, forming a large pore that facilitates the release of pro-apoptotic factors like cytochrome c from the intermembrane space into the cytosol, thereby triggering the caspase cascade and programmed cell death.[1]

Derivatives of urea have been identified as inhibitors of VDAC1 oligomerization, thus presenting a promising therapeutic strategy for diseases characterized by excessive apoptosis, such as neurodegenerative disorders.[3] While specific IC50 values for 1,3-Bis(3-aminophenyl)urea are not widely reported, related urea-based compounds have shown significant inhibitory activity against VDAC1.

| Compound Class | Target | IC50 / Kd | Reference |

| Urea Derivatives | VDAC1 | Micromolar range (reported for various analogs) | [1] |

| VBIT-4 | VDAC1 oligomerization | Kd = 17 µM | [3] |

| AKOS-22 | VDAC1 | Kd = 15.4 µM | [3] |

Mechanism of Action: Inhibition of VDAC1-Mediated Apoptosis

The proposed mechanism of action for urea-based VDAC1 inhibitors involves the disruption of VDAC1 oligomerization. By binding to VDAC1 monomers, these compounds are thought to sterically hinder the protein-protein interactions necessary for the formation of the apoptotic pore. This prevents the release of cytochrome c and other pro-apoptotic factors, thereby inhibiting the downstream apoptotic signaling cascade.

Caption: VDAC1-mediated apoptosis and its inhibition.

Application 2: Monomer for Porous Organic Polymers (POPs)

Porous organic polymers (POPs) are a class of materials characterized by their high surface area, tunable porosity, and excellent chemical and thermal stability. These properties make them highly attractive for applications in gas storage and separation, catalysis, and sensing. The rigid, C2-symmetric structure of 1,3-Bis(3-aminophenyl)urea makes it an ideal building block for the construction of POPs through condensation reactions with multidentate aldehydes.

Experimental Protocol: Synthesis of a POP from 1,3-Bis(3-aminophenyl)urea and 1,3,5-Triformylbenzene

This protocol describes the synthesis of a porous organic polymer via a Schiff base condensation reaction.

-

Reaction Setup: In a pressure vessel, combine 1,3-Bis(3-aminophenyl)urea (1.5 equivalents) and 1,3,5-triformylbenzene (1.0 equivalent).

-

Solvent and Catalyst: Add a mixture of N,N-dimethylformamide (DMF) and 6 M aqueous acetic acid as the solvent and catalyst, respectively. A typical solvent ratio is 1:1 (v/v).

-

Sonication and Sealing: Sonicate the mixture for approximately 15 minutes to ensure homogeneity.

-

Reaction Conditions: Seal the pressure vessel and heat it in an oven at 120 °C for 72 hours.

-

Work-up and Purification: After cooling to room temperature, collect the solid polymer by filtration.

-

Washing: Wash the polymer sequentially with anhydrous acetone and anhydrous tetrahydrofuran to remove any unreacted monomers and solvent.

-

Drying: Dry the resulting porous organic polymer under vacuum at an elevated temperature (e.g., 120-150 °C) to remove any trapped solvent molecules within the pores.

Caption: Workflow for the synthesis of a porous organic polymer.

Characterization of the Resulting POP

The synthesized POP should be characterized to determine its key properties.

| Characterization Technique | Expected Information |

| Fourier-Transform Infrared (FT-IR) Spectroscopy | Confirmation of imine bond formation (C=N stretch) and disappearance of amine (N-H stretch) and aldehyde (C=O stretch) signals. |

| Solid-State ¹³C NMR Spectroscopy | Provides information about the carbon framework of the polymer. |

| Powder X-ray Diffraction (PXRD) | Determines the crystallinity of the polymer. POPs can be amorphous or crystalline. |

| Brunauer-Emmett-Teller (BET) Analysis | Measures the specific surface area and pore size distribution of the material. |

| Thermogravimetric Analysis (TGA) | Evaluates the thermal stability of the polymer. |

Conclusion

1,3-Bis(3-aminophenyl)urea is a molecule of significant and growing importance in both medicinal chemistry and materials science. Its straightforward synthesis and the versatility of its functional groups make it an attractive platform for further research and development. In the realm of drug discovery, its potential as a VDAC1 inhibitor opens up new avenues for the treatment of diseases associated with dysregulated apoptosis. In materials science, its role as a monomer for the creation of highly porous and stable organic polymers positions it as a key component in the development of next-generation materials for a variety of applications. This guide provides a solid foundation for researchers and scientists to explore and harness the potential of this versatile compound.

References

- MolPort. (n.d.). 1,3-bis(3-aminophenyl)urea.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7132, 1,3-Bis(3-aminophenyl)urea.

- ChemSpider. (n.d.). 1,3-Bis(3-aminophenyl)urea. The Royal Society of Chemistry.

- Shoshan-Barmatz, V., et al. (2017). VDAC1 at the crossroads of cell metabolism, apoptosis, and cell stress. Cell Stress, 1(1), 11-36.

- BenchChem. (2025). Structural Analogs of 3-(4-Aminophenyl)-1-(4-chlorophenyl)urea: A Technical Guide for Drug Development Professionals.

- Camara, A. K. S., et al. (2017). Mitochondrial VDAC1: A Key Gatekeeper as Potential Therapeutic Target. Frontiers in Physiology, 8, 420.

- BenchChem. (2025). Synthesis of (2-Aminophenyl)urea from o-Phenylenediamine: An In-depth Technical Guide.

- Mohamed, M. G., et al. (2022). Advances in porous organic polymers: syntheses, structures, and diverse applications.

- BenchChem. (2025).

Sources

An In-depth Technical Guide to the Health and Safety of 1,3-Bis(3-aminophenyl)urea

Introduction: A Safety Profile by Chemical Analogy

1,3-Bis(3-aminophenyl)urea belongs to the chemical classes of diaryl ureas and aromatic amines. The central urea linkage is generally associated with low systemic toxicity, as seen in compounds like N,N'-diphenylurea.[2][3] However, the presence of two aminophenyl groups is of significant toxicological concern. Aromatic amines as a class are known for a range of potential health hazards, including skin sensitization, mutagenicity, and carcinogenicity.[4][5][6][7] Compounds like p-Phenylenediamine, an aromatic diamine, are recognized as potent skin sensitizers and are toxic if swallowed, inhaled, or in contact with skin.[8][9][10] Therefore, the safety protocols for 1,3-Bis(3-aminophenyl)urea must be dictated by the more hazardous properties of the aromatic amine moieties.

This guide synthesizes data from these related structures to provide a robust framework for safe handling and risk mitigation.

Hazard Identification and Classification

Based on its structural components, 1,3-Bis(3-aminophenyl)urea should be treated as a hazardous substance. The anticipated hazards are summarized below.

Table 1: Inferred Hazard Classification

| Hazard Class | Inferred Classification & Rationale |

| Acute Toxicity (Oral) | Harmful if swallowed. Aromatic amines can be toxic upon ingestion.[11][12] p-Phenylenediamine is classified as toxic if swallowed.[9][13] |

| Acute Toxicity (Dermal) | Potentially toxic in contact with skin. Aromatic amines are readily absorbed through the skin.[6] |

| Skin Corrosion/Irritation | May cause skin irritation. Prolonged contact with related compounds can lead to dermatitis. |

| Eye Damage/Irritation | Causes serious eye irritation. Most chemical dusts and powders are irritating to the eyes.[14][15] |

| Skin Sensitization | May cause an allergic skin reaction. This is a primary concern. Phenylenediamines and other aromatic amines are potent skin sensitizers.[8][14][16] |

| Germ Cell Mutagenicity | Suspected of causing genetic defects. Some aromatic amines are known or suspected mutagens.[6][8] |

| Carcinogenicity | Suspected human carcinogen. Many aromatic amines are proven or suspected carcinogens, often linked to bladder cancer.[5][6][17] |

| Aquatic Toxicity | Very toxic to aquatic life with long-lasting effects. Phenylenediamines are classified as very toxic to aquatic organisms.[14][15] |

Risk Management and Hierarchy of Controls

A systematic approach to risk management is essential. The hierarchy of controls provides a framework for minimizing exposure, prioritizing the most effective measures first.

Caption: Hierarchy of controls for managing exposure risk.

-

Elimination/Substitution: The most effective controls. If the experimental design allows, consider substituting 1,3-Bis(3-aminophenyl)urea with a less hazardous chemical.

-

Engineering Controls: The primary means of protection. Always handle this compound within a certified chemical fume hood or a powder containment enclosure to prevent inhalation of dust.[13]

-

Administrative Controls: Develop and strictly follow Standard Operating Procedures (SOPs). Clearly designate areas for handling and storage. Ensure all personnel are trained on the specific hazards and handling procedures.

-

Personal Protective Equipment (PPE): The final line of defense. PPE should never be the sole means of protection.

Experimental Protocols: Safe Handling and Use

Personal Protective Equipment (PPE)

Due to the inferred hazards, a comprehensive PPE ensemble is mandatory.

Table 2: Required Personal Protective Equipment

| Body Part | Protection | Standard | Rationale |

| Hands | Nitrile or neoprene gloves (double-gloving recommended). | EN 374 | Protects against skin contact and absorption. Aromatic amines can penetrate some glove materials.[16] |

| Eyes/Face | Safety goggles with side shields or a full-face shield. | EN 166 | Prevents eye irritation from dust particles.[14] |

| Body | Chemical-resistant lab coat. | Protects skin and personal clothing from contamination. | |

| Respiratory | Not required if handled in a fume hood. If weighing outside of an enclosure, a NIOSH/MSHA-approved respirator with a particulate filter is necessary.[14][18] | EN 149 | Prevents inhalation of fine dust, a primary exposure route. |

Weighing and Solution Preparation Protocol

-

Preparation: Don all required PPE. Ensure the chemical fume hood is functioning correctly. Decontaminate the work surface.

-

Handling: Conduct all manipulations of the solid compound within the fume hood.[13] Use a spatula to carefully transfer the powder. Avoid generating dust clouds.[14]

-

Weighing: If possible, weigh the compound directly into the receiving vessel within the fume hood. If using an external balance, use a tared, sealed container to transport the material to and from the balance.

-

Dissolving: Add solvent to the solid slowly to prevent splashing. Ensure the vessel is appropriately sized.

-

Cleanup: Decontaminate the spatula and work surface with an appropriate solvent (e.g., ethanol) and wipe clean. Dispose of all contaminated wipes as hazardous waste.

-

Doffing PPE: Remove gloves using the proper technique to avoid skin contact and dispose of them as hazardous waste.[16] Wash hands thoroughly with soap and water.[2]

Emergency Procedures

Immediate and appropriate action is critical in the event of an exposure or spill.

Caption: Decision tree for emergency response actions.

-

Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area thoroughly with soap and plenty of water for at least 15 minutes.[11][15] Seek medical attention, especially if irritation or a rash develops.[16]

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][11] Remove contact lenses if present and easy to do. Seek immediate medical attention.

-

Inhalation: Move the person to fresh air. If breathing has stopped or is difficult, provide artificial respiration or oxygen.[2][3] Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3][11]

-